1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid
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Overview
Description
1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.3 . It is a brown solid and is used in proteomics research .
Molecular Structure Analysis
The InChI code for 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid is1S/C14H18O2/c1-10-7-11(2)9-12(8-10)14(13(15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid is a brown solid . It should be stored at 0-8°C .Scientific Research Applications
Supramolecular Self-Assembly
Research by Kălmăn et al. (2002) explored the crystal structures of homologous carboxylic acids, revealing a pattern of supramolecular close packing characterized by tetrameric R(4)(4)(12) rings of C(2) symmetry. This pattern is significant for understanding the self-assembly processes of cyclopentanecarboxylic acid derivatives (Kălmăn et al., 2002).
Reformatsky Reaction
Kirillov et al. (2004) studied the Reformatsky reactions involving methyl 1-bromocyclopentanecarboxylate with α-dicarbonyl compounds, leading to the formation of complex products. This research contributes to synthetic organic chemistry, especially in the context of generating cyclic compounds with potential pharmaceutical applications (Kirillov et al., 2004).
Chromatographic Enantioseparation
Ilisz et al. (2009) reported on the high-performance liquid chromatographic enantioseparation of unusual beta-amino acids using 3,5-dimethylphenyl-carbamoylated-beta-cyclodextrin, providing insights into the application of cyclopentanecarboxylic acid derivatives in analytical chemistry (Ilisz et al., 2009).
Luminescence Sensing
Shi et al. (2015) synthesized lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate, demonstrating selective sensitivity to benzaldehyde derivatives. This research highlights the potential of such compounds in the development of fluorescence sensors (Shi et al., 2015).
Polymer Synthesis
Research on the synthesis and characterization of copolymers incorporating 3,5-dimethylphenyl methacrylate demonstrates the compound's utility in creating materials with tailored properties. This work contributes to the field of materials science, providing insights into the design and synthesis of novel polymeric materials (Vijayanand et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10-7-11(2)9-12(8-10)14(13(15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYFKAXGSUWRBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCCC2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid |
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